2,2,2-Trifluoro-1-(M-tolyl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

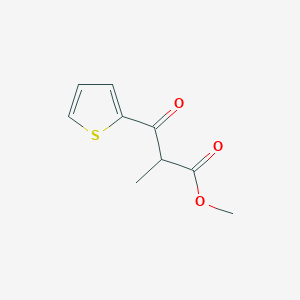

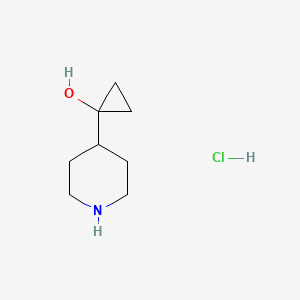

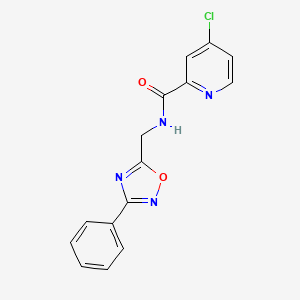

2,2,2-Trifluoro-1-(M-tolyl)ethanamine is a chemical compound with the IUPAC name 2,2,2-trifluoro-1-(4-methylphenyl)ethanamine . It has a molecular weight of 189.18 . The compound is typically stored at temperatures between 2-8°C . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10F3N/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5,8H,13H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis

This compound has a molecular weight of 189.18 . It is a pale-yellow to yellow-brown sticky oil to semi-solid at room temperature . It is stored at temperatures between 2-8°C .Scientific Research Applications

Photolysis in Photoaffinity Probes

The photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine, which is closely related to 2,2,2-Trifluoro-1-(M-tolyl)ethanamine, has been studied in various solvents. This research highlighted the formation of specific photoproducts, suggesting the utility of these compounds in photoaffinity probes. However, it was also found that these photoinsertion products could undergo elimination and hydrolysis, reversing the photoinsertion process, thus potentially limiting their utility in obtaining primary sequence data in biological systems (Platz et al., 1991).

Synthesis of Key Intermediates

This compound derivatives have been used in the synthesis of key intermediates for pharmaceuticals. For instance, a novel synthetic route was developed for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a crucial intermediate in the synthesis of Silodosin, a drug used for the treatment of benign prostatic hyperplasia. This route highlighted the convenience and economic benefits of using specific starting materials (Luo et al., 2008).

Asymmetric Synthesis

In a study focusing on asymmetric synthesis, 2,2,2-trifluoro-1-(2-methyl-1H-indol-1-yl)ethanamine was synthesized with high yield and stereoselectivity. This research underlines the potential of this compound derivatives in the field of chiral chemistry and their applications in synthesizing stereochemically complex molecules (Yang Jia-li, 2015).

DNA Binding and Cytotoxicity Studies

Cu(II) complexes of tridentate ligands, including derivatives of this compound, were synthesized and characterized. These complexes showed promising DNA binding properties and exhibited cytotoxicity against different cancer cell lines, highlighting their potential in cancer research and treatment (Kumar et al., 2012).

Electrochemical Sensor Development

A novel electrochemical sensor using a derivative of this compound demonstrated high sensitivity and selectivity for the detection of mercury and cadmium. This research showcases the potential of such compounds in the development of sensitive and selective sensors for environmental monitoring (Shah et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3-methylphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5,8H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGCTIFPDCHTMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![14,14-dimethyl-10-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2425402.png)

![4-({[(4-Fluorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2425403.png)

![3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine dihydrochloride](/img/structure/B2425404.png)

![methyl 5-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2425415.png)

![2-(4-Tert-butyl-1,3-thiazol-2-yl)-4-[(5-chloropyrazin-2-yl)methyl]morpholine](/img/structure/B2425416.png)